

chemical structure and molecular weight of 3-Bromo-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Bromo-5-(trifluoromethoxy)phenol
Cat. No.:	B598934

[Get Quote](#)

Technical Guide: 3-Bromo-5-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, molecular weight, and other physicochemical properties of **3-Bromo-5-(trifluoromethoxy)phenol**. It also outlines a plausible synthetic protocol and illustrates a conceptual workflow for its application in drug discovery, given the absence of specific experimental data in publicly available literature.

Chemical Structure and Properties

3-Bromo-5-(trifluoromethoxy)phenol is an aromatic organic compound characterized by a phenol ring substituted with a bromine atom, a trifluoromethoxy group, and a hydroxyl group. The presence of these functional groups makes it a valuable building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of **3-Bromo-5-(trifluoromethoxy)phenol**

Property	Value	Source
Molecular Formula	C7H4BrF3O2	
Molecular Weight	257.01 g/mol	
SMILES	OC1=CC(OC(F)(F)=CC(Br)=C1	
Boiling Point	230.4±35.0 °C at 760 mmHg	

Proposed Synthetic Protocol

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-5-(trifluoromethoxy)phenol** is not readily available in the cited literature, a plausible multi-step synthesis can be proposed based on established organic chemistry reactions for analogous compounds. The following protocol is a hypothetical pathway starting from commercially available 3-bromophenol.

Step 1: Trifluoromethylation of 3-Bromophenol

This step introduces the trifluoromethoxy group onto the phenol ring.

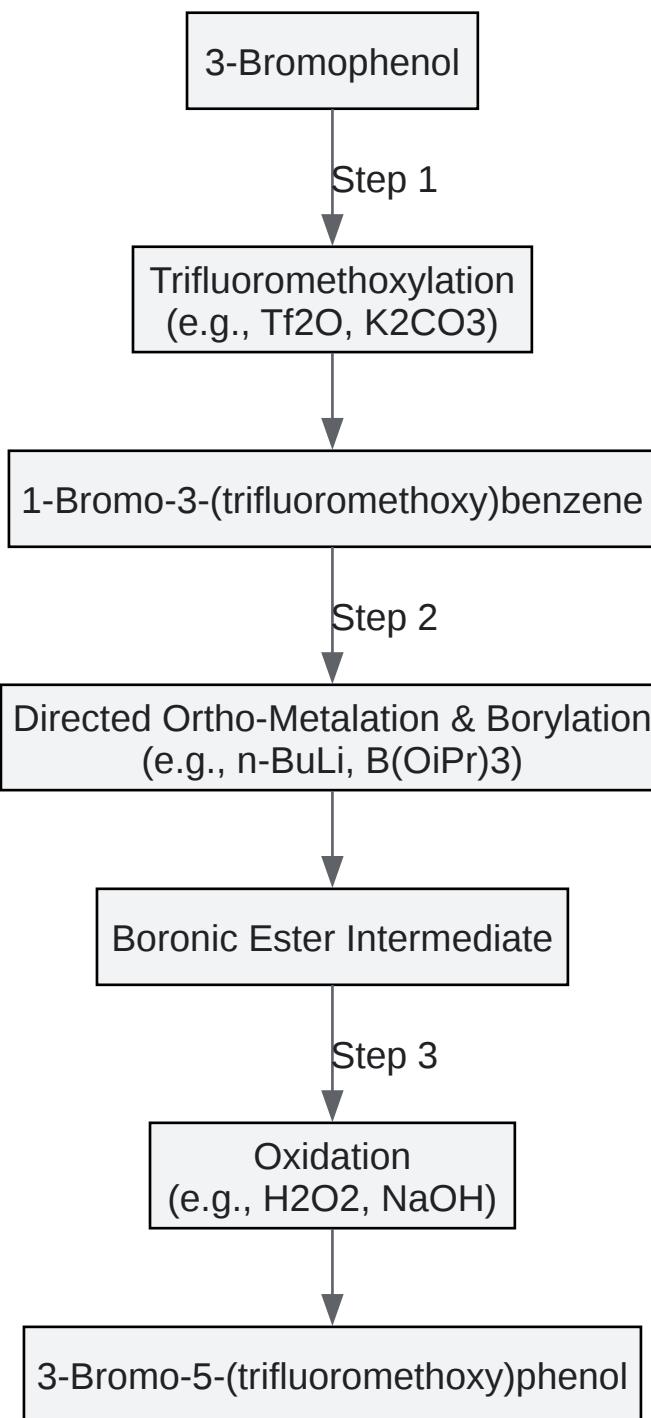
- Materials: 3-Bromophenol, trifluoromethyl triflate (Tf₂O) or a similar trifluoromethoxylating agent, a suitable base (e.g., potassium carbonate), and an appropriate solvent (e.g., acetonitrile).
- Procedure:
 - Dissolve 3-bromophenol and potassium carbonate in acetonitrile in a reaction vessel under an inert atmosphere.
 - Cool the mixture to 0 °C.
 - Slowly add trifluoromethyl triflate to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain 1-bromo-3-(trifluoromethoxy)benzene.

Step 2: Directed Ortho-Metalation and Borylation

This step introduces a boronic ester at the position ortho to the trifluoromethoxy group, which will be subsequently converted to the hydroxyl group.

- Materials: 1-Bromo-3-(trifluoromethoxy)benzene, a strong base such as n-butyllithium (n-BuLi), a boronic ester reagent (e.g., triisopropyl borate), and an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).
- Procedure:
 - Dissolve 1-bromo-3-(trifluoromethoxy)benzene in anhydrous THF under an inert atmosphere.
 - Cool the solution to a low temperature (e.g., -78 °C).
 - Slowly add n-BuLi to the solution to effect lithiation.
 - After stirring for a short period, add triisopropyl borate and allow the reaction to proceed.
 - Warm the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
 - Extract the product with an organic solvent, wash, dry, and concentrate.
 - Purify the resulting boronic ester.

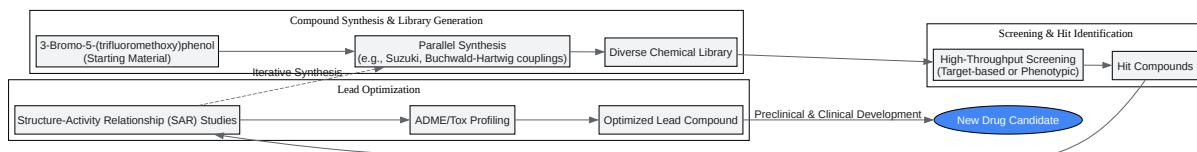

Step 3: Oxidation of the Boronic Ester to Phenol

This final step converts the boronic ester to the desired phenol.

- Materials: The boronic ester from Step 2, an oxidizing agent (e.g., hydrogen peroxide), a base (e.g., sodium hydroxide), and a suitable solvent system.
- Procedure:
 - Dissolve the boronic ester in a mixture of THF and water.
 - Add an aqueous solution of sodium hydroxide, followed by the slow addition of hydrogen peroxide at 0 °C.
 - Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC).
 - Acidify the reaction mixture with a dilute acid (e.g., HCl).
 - Extract the final product, **3-Bromo-5-(trifluoromethoxy)phenol**, with an organic solvent.
 - Wash the organic layer, dry it, and remove the solvent under reduced pressure.
 - Further purify the product by column chromatography or recrystallization.

Visualizations

Proposed Synthetic Pathway for **3-Bromo-5-(trifluoromethoxy)phenol**



[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for **3-Bromo-5-(trifluoromethoxy)phenol**.

Conceptual Workflow in Drug Discovery

As a halogenated and trifluoromethoxylated phenol, this compound is a prime candidate for use as a scaffold or building block in the synthesis of novel bioactive molecules. The bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the trifluoromethoxy group can enhance metabolic stability and binding affinity. The phenolic hydroxyl group can be a key pharmacophoric feature or a site for further derivatization.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the use of **3-Bromo-5-(trifluoromethoxy)phenol** in drug discovery.

- To cite this document: BenchChem. [chemical structure and molecular weight of 3-Bromo-5-(trifluoromethoxy)phenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b598934#chemical-structure-and-molecular-weight-of-3-bromo-5-trifluoromethoxy-phenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com